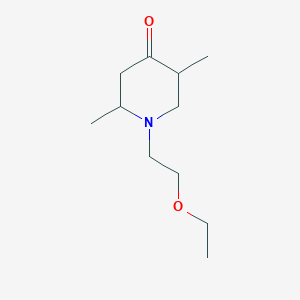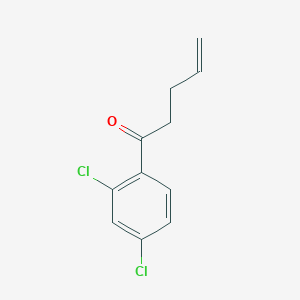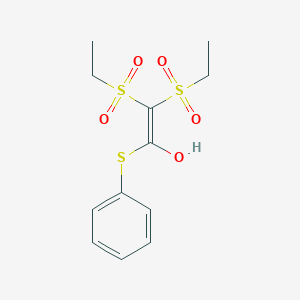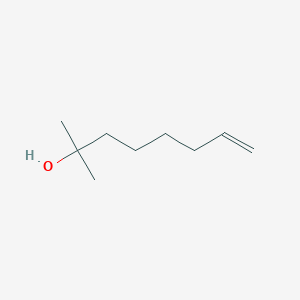
1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one is an organic compound belonging to the piperidine family. Piperidines are heterocyclic amines that are widely used in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxyethyl group attached to the piperidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpiperidin-4-one with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where nucleophiles like halides or amines replace the ethoxy group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethoxyethyl group and the formation of corresponding alcohols and acids.
Scientific Research Applications
1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or block receptor binding, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one can be compared with other similar compounds, such as:
2,5-Dimethylpiperidin-4-one: Lacks the ethoxyethyl group, making it less versatile in certain chemical reactions.
1-(2-Methoxyethyl)-2,5-dimethylpiperidin-4-one: Contains a methoxyethyl group instead of an ethoxyethyl group, which may affect its reactivity and binding affinity.
1-(2-Ethoxyethyl)-3,5-dimethylpiperidin-4-one: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88466-97-1 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C11H21NO2/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
FCWFHIWLSVVYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CC(C(=O)CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)


![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)

![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)

![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
